Crystallographically Validated Scaffold for NSP3 Macrodomain (Mac1) Fragment Elaboration
The (6S)-configured derivative of this scaffold (ligand R0A in PDB 5SR8) was identified in a PanDDA crystallographic fragment screen against the SARS-CoV-2 NSP3 macrodomain (Mac1) and co-crystallized at 1.10 Å resolution [1]. The 5-oxa-8-azaspiro[3.5]nonane core places the morpholine oxygen in a defined hydrogen-bonding orientation within the Mac1 active site that is geometrically distinct from related spiro systems [2]. While the primary screen hit is the elaborated N-aryl derivative, the unsubstituted free amine (target compound) serves as the synthetic precursor and scaffold progenitor, enabling systematic N-derivatization to re-engage the Mac1 binding pocket. No comparator spiro scaffold (e.g., 2-oxa-7-azaspiro[3.5]nonane or 8-oxa-2-azaspiro[4.5]decane) has demonstrated validated crystallographic engagement with Mac1 in a deposited PDB structure [1].
| Evidence Dimension | Crystallographic structure availability with SARS-CoV-2 NSP3 Mac1 (PDB deposition) |
|---|---|
| Target Compound Data | Elaborated derivative (R0A) co-crystallized with Mac1 at 1.10 Å resolution (PDB 5SR8); free amine is the synthetic precursor |
| Comparator Or Baseline | 2-Oxa-7-azaspiro[3.5]nonane and 8-oxa-2-azaspiro[4.5]decane scaffolds: No PDB entry with Mac1 |
| Quantified Difference | 1 validated PDB structure vs. 0 for comparators |
| Conditions | PanDDA fragment screening; recombinant SARS-CoV-2 NSP3 Mac1; X-ray crystallography at 1.10 Å |
Why This Matters
Prospective buyers targeting Mac1 for antiviral drug discovery obtain a scaffold with proven crystallographic tractability and a defined binding mode, a prerequisite for structure-guided optimization that no close analog provides.
- [1] RCSB Protein Data Bank. PDB Entry 5SR8: Crystal structure of SARS-CoV-2 NSP3 macrodomain in complex with Z4914650235 (S-isomer). Resolution 1.10 Å. Deposited 2022-06-09, Released 2022-07-06. View Source
- [2] PDBsum. Entry 5SR8: Ligand R0A interaction summary. EMBL-EBI. (accessed 2025). View Source
